
2S-hydroxy-decanoic acid
Overview
Description
2S-hydroxy-decanoic acid is a medium-chain fatty acid.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity and purity of 2S-hydroxy-decanoic acid?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups. Chiral HPLC or polarimetry can assess enantiomeric purity. Cross-reference data with standardized databases like NIST Chemistry WebBook for thermodynamic and spectral validation .
- Example Workflow :
- Dissolve the compound in deuterated solvent for NMR analysis.
- Compare MS fragmentation patterns with literature values.
- Validate chiral purity via chiral HPLC using a cellulose-based column.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods to minimize inhalation risks, wear nitrile gloves and safety goggles to prevent skin/eye contact, and store the compound in a cool, dry environment away from oxidizers. Refer to SDS documentation for spill management (e.g., absorb with inert material, avoid water to prevent dispersion) .
Q. How can researchers synthesize this compound with high stereochemical fidelity?
- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to enforce the S-configuration. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters like temperature (e.g., 25–40°C) and solvent polarity (e.g., dichloromethane or THF). Purify via recrystallization or column chromatography .
Advanced Research Questions
Q. How do researchers address contradictions in spectroscopic data when identifying this compound in complex biological matrices?
- Methodological Answer : Use orthogonal techniques:
- LC-MS/MS for selective ion monitoring in biological fluids.
- 2D-NMR (e.g., COSY, NOESY) to resolve overlapping signals in crowded spectra.
- Isotopic labeling to trace degradation or interference pathways. Validate findings against synthetic standards and published spectral libraries .
Q. What experimental conditions induce racemization of this compound, and how can this be mitigated?
- Methodological Answer : Racemization occurs at elevated temperatures (>60°C) or under extreme pH (e.g., <2 or >10). Stabilize the compound by:
- Buffering solutions near neutral pH (6–8).
- Using inert atmospheres (N₂ or Ar) during heating.
- Confirming enantiopurity periodically via chiral analytical methods .
Q. What methodologies are used to study the thermal degradation kinetics of this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products (e.g., decanoic acid derivatives). Model kinetics using Arrhenius equations under controlled oxygen/nitrogen atmospheres .
Q. How can in vitro models be optimized to evaluate the stereospecific bioactivity of this compound?
- Methodological Answer :
- Use enantiomerically pure controls (e.g., 2R-hydroxy-decanoic acid) to isolate stereospecific effects.
- Employ cell cultures (e.g., human hepatocytes) with metabolic inhibitors to prevent in situ racemization.
- Quantify activity via dose-response assays (IC₅₀/EC₅₀) and validate with statistical models (e.g., ANOVA with post-hoc tests) .
Q. Data Reproducibility and Validation
Q. What strategies ensure cross-laboratory reproducibility in quantifying this compound?
- Methodological Answer :
- Use certified reference materials (CRMs) from authoritative sources (e.g., NIST or Sigma-Aldrich).
- Standardize calibration curves across instruments (e.g., HPLC with UV detection at 210 nm).
- Publish detailed protocols for sample preparation and data acquisition in alignment with ACS style guidelines .
Properties
CAS No. |
70267-29-7 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(2S)-2-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
GHPVDCPCKSNJDR-VIFPVBQESA-N |
SMILES |
CCCCCCCCC(C(=O)O)O |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)O |
Canonical SMILES |
CCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.